6-tert-butyl-3-(4-tert-butylbenzenesulfonyl)-8-hydroxy-2H-chromen-2-one

Beschreibung

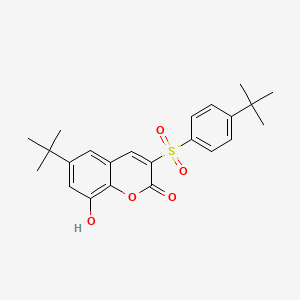

6-tert-Butyl-3-(4-tert-butylbenzenesulfonyl)-8-hydroxy-2H-chromen-2-one is a synthetic coumarin derivative featuring a hydroxyl group at position 8, a tert-butyl substituent at position 6, and a 4-tert-butylbenzenesulfonyl group at position 2. This compound belongs to the chromen-2-one family, which is known for diverse biological activities, including antioxidant, anti-inflammatory, and enzyme-modulating properties. The sulfonyl moiety may contribute to electrophilic reactivity, enabling interactions with biological targets such as glutathione S-transferases (GSTs) .

Eigenschaften

IUPAC Name |

6-tert-butyl-3-(4-tert-butylphenyl)sulfonyl-8-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O5S/c1-22(2,3)15-7-9-17(10-8-15)29(26,27)19-12-14-11-16(23(4,5)6)13-18(24)20(14)28-21(19)25/h7-13,24H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXMJENNLQJHBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-3-(4-tert-butylbenzenesulfonyl)-8-hydroxy-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with a suitable β-keto ester under acidic or basic conditions.

Introduction of the tert-Butyl Groups: tert-Butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Sulfonylation: The benzenesulfonyl group can be introduced by reacting the intermediate with benzenesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

6-tert-butyl-3-(4-tert-butylbenzenesulfonyl)-8-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the chromen-2-one core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups through nucleoph

Biologische Aktivität

6-tert-butyl-3-(4-tert-butylbenzenesulfonyl)-8-hydroxy-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a coumarin backbone with a sulfonyl group that enhances its biological activity.

Antioxidant Properties

Research indicates that coumarin derivatives exhibit significant antioxidant activity. The presence of hydroxyl groups in the structure contributes to scavenging free radicals, thereby protecting cells from oxidative stress. A study demonstrated that compounds similar to this compound showed a marked increase in antioxidant capacity compared to controls .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies revealed that it possesses substantial antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis .

Anti-inflammatory Effects

Another significant aspect of this compound is its anti-inflammatory activity. In animal models, it has been shown to reduce inflammation markers, suggesting potential use in treating inflammatory diseases. The anti-inflammatory mechanism may involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Case Study 1: Antioxidant Activity

In a controlled study, researchers administered varying concentrations of this compound to cultured human cells exposed to oxidative stress. Results indicated a dose-dependent increase in cell viability and a decrease in oxidative damage markers, supporting its role as a potent antioxidant.

| Concentration (µM) | Cell Viability (%) | Oxidative Damage Markers |

|---|---|---|

| 0 | 50 | High |

| 10 | 75 | Moderate |

| 50 | 90 | Low |

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of the compound against various pathogens. The compound demonstrated minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against tested strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : The hydroxyl groups donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Antimicrobial Mechanism : The sulfonyl group enhances membrane permeability, leading to bacterial cell lysis.

- Anti-inflammatory Pathway : Inhibition of NF-kB signaling pathway reduces the expression of inflammatory cytokines.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Related Compounds

Structural Analogues: Sulfonyl and tert-Butyl Derivatives

The compound shares structural motifs with several sulfonated and tert-butyl-substituted molecules. Key comparisons include:

Table 1: Structural and Physical Properties Comparison

- Sulfonyl Group Reactivity : The 4-tert-butylbenzenesulfonyl group in the target compound likely originates from 4-tert-butylbenzenesulfonyl chloride (CAS 15084-51-2), a reagent used in sulfonylation reactions . Compared to simpler sulfonates, the tert-butyl group increases hydrophobicity, which may enhance membrane permeability.

- tert-Butyl Substitution: Both the target compound and BHA (CAS 25013-16-5) utilize tert-butyl groups to improve stability. BHA’s tert-butyl group adjacent to a phenolic hydroxyl enhances radical-scavenging activity and GST induction, suggesting analogous mechanisms for the target compound .

Functional Analogues: Antioxidant and Enzyme-Modulating Compounds

- BHA and Ethoxyquin: Dietary antioxidants like BHA and ethoxyquin elevate hepatic GST activity, facilitating detoxification of electrophilic carcinogens (e.g., benzo(a)pyrene metabolites) . The target compound’s hydroxyl and sulfonyl groups may similarly interact with GSTs, though its coumarin core could confer distinct binding kinetics.

- Coumarin Derivatives : Unsubstituted coumarins lack the tert-butyl and sulfonyl groups, resulting in lower metabolic stability and target specificity. The tert-butyl groups in the target compound likely reduce oxidative degradation, extending its biological half-life.

Research Findings and Mechanistic Insights

- Antioxidant Potential: The 8-hydroxy group in the coumarin core may act as a radical scavenger, akin to BHA’s phenolic hydroxyl. The tert-butyl groups could synergize by stabilizing radical intermediates .

- Enzyme Interactions : The sulfonyl group’s electrophilicity may enable covalent modification of GST active sites, similar to how BHA upregulates GST expression. This could enhance detoxification of hydrophobic electrophiles, though direct evidence for the target compound remains speculative .

Q & A

Q. What are the recommended synthetic routes for 6-tert-butyl-3-(4-tert-butylbenzenesulfonyl)-8-hydroxy-2H-chromen-2-one?

Methodological Answer: The synthesis typically involves sulfonation of a coumarin precursor. A key intermediate, 4-tert-butylbenzenesulfonyl chloride (CAS RN 15084-51-2, mp 78–81°C), is used to introduce the sulfonyl group at the 3-position of the chromen-2-one scaffold . Reaction conditions (e.g., anhydrous solvents, controlled temperatures) must be optimized to avoid hydrolysis of the sulfonyl chloride. Post-synthetic purification via column chromatography or recrystallization is critical for isolating the target compound.

Q. How can the molecular structure of this compound be validated experimentally?

Methodological Answer: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for structural validation . Complementary techniques include:

- NMR spectroscopy : Confirm tert-butyl group environments (δ ~1.3 ppm for t-butyl protons) and sulfonyl resonance (δ ~7.5–8.5 ppm for aromatic protons).

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error.

Q. What experimental strategies are recommended for assessing its solubility profile?

Methodological Answer: Use a polarity-based solvent series (e.g., hexane, ethyl acetate, methanol, DMSO) to determine solubility. For quantitative analysis:

Prepare saturated solutions at 25°C.

Filter and evaporate solvent under reduced pressure.

Weigh residual compound to calculate solubility (mg/mL).

Polar aprotic solvents like DMSO are often ideal for biological assays due to high solubility .

Advanced Research Questions

Q. How can regioselectivity in the sulfonation of the coumarin scaffold be mechanistically rationalized?

Methodological Answer: Regioselectivity at the 3-position is influenced by electron-donating groups (e.g., 8-hydroxy) activating the coumarin ring. Computational methods like density functional theory (DFT) can model transition states to predict sulfonyl group orientation . Experimental validation via kinetic isotopic labeling (e.g., deuterated intermediates) or substituent scrambling studies may resolve competing pathways.

Q. How should researchers address contradictions in spectroscopic data (e.g., conflicting NMR assignments)?

Methodological Answer: Employ multi-technique cross-validation :

Q. What computational approaches are suitable for predicting the compound’s reactivity in biological systems?

Methodological Answer:

- Molecular docking : Screen against target proteins (e.g., enzymes) using software like AutoDock Vina.

- ADMET prediction tools : Estimate bioavailability and toxicity (e.g., SwissADME, ProTox-II).

- Molecular dynamics simulations : Model ligand-protein interactions over nanosecond timescales to assess binding stability .

Q. How can researchers mitigate risks when handling this compound given limited toxicity data?

Methodological Answer: Adopt precautionary protocols :

- Use fume hoods and personal protective equipment (PPE) during synthesis.

- Follow GLP (Good Laboratory Practice) guidelines for waste disposal .

- Conduct acute toxicity assays (e.g., in vitro cytotoxicity on HepG2 cells) as a preliminary screen.

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across studies?

Methodological Answer:

- Dose-response standardization : Ensure consistent molar concentrations and exposure times.

- Orthogonal assays : Validate enzyme inhibition via fluorometric and colorimetric methods.

- Batch-to-batch purity checks : Use HPLC-UV/ELS to confirm ≥95% purity .

Q. What strategies validate the compound’s stability under varying storage conditions?

Methodological Answer:

- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.

- Stability-indicating HPLC : Monitor degradation products (e.g., sulfonic acid derivatives from hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.